dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate
Description
1.1 Dibutyl (Z)-but-2-enedioate This compound is a diester derived from maleic acid (but-2-enedioic acid) in its (Z)-configuration, esterified with two butyl groups. The (Z)-configuration may influence reactivity and stereochemical interactions .
1.2 Ethenyl Acetate (Vinyl Acetate) Ethenyl acetate (CAS 108-05-4) is a monomeric ester with the formula CH₃COOCH=CH₂. It is widely used in the production of polyvinyl acetate (PVA) and ethylene-vinyl acetate (EVA) copolymers.
1.3 [(1S,2S,4S)-1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl] Prop-2-enoate (Isobornyl Acrylate) This compound (CAS 5888-33-5) is a bicyclic acrylate ester with a molecular weight of 208.30 g/mol. It is derived from isoborneol, a terpene alcohol, and acrylic acid. Key properties include a density of 1 g/cm³, flash point of 94.6°C, and high glass transition temperature (Tg) when polymerized. It is used in specialty polymers for coatings, adhesives, and optical materials due to its rigidity, chemical resistance, and transparency .
Properties
IUPAC Name |
dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2.C12H20O4.C4H6O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3;1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2;1-3-6-4(2)5/h5,9-10H,1,6-8H2,2-4H3;7-8H,3-6,9-10H2,1-2H3;3H,1H2,2H3/b;8-7-;/t9-,10-,13+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYACFNIOCBUACV-LUKGIRDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCCC.CC(=O)OC=C.CC1(C2CCC1(C(C2)OC(=O)C=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)OCCCC.CC(=O)OC=C.C[C@]12CC[C@H](C1(C)C)C[C@@H]2OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136392-68-2 | |
| Record name | Butyl maleate-isobornyl acrylate-vinyl acetate copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136392-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Maleic Acid with n-Butanol
Dibutyl (Z)-but-2-enedioate is synthesized via acid-catalyzed esterification of maleic acid ((Z)-but-2-enedioic acid) with excess n-butanol. The reaction employs naphthalenesulfonic acid methylal as a recyclable catalyst, achieving yields of 95.5–99.6% under mild conditions (80–120°C, 2–4 hours). The Z configuration of the starting dicarboxylic acid is retained throughout the process due to the absence of isomerization-promoting conditions.
Reaction Mechanism and Catalysis
The catalyst facilitates protonation of maleic acid’s carbonyl groups, enhancing nucleophilic attack by n-butanol. A two-step mechanism is proposed:
Process Optimization
Key parameters include:
-
Molar ratio : Maleic acid:n-butanol = 1:4–5 (excess alcohol drives equilibrium toward diester formation).
-
Catalyst loading : 0.1–2.0 wt% of total reactants.
-
Temperature : 80–120°C (higher temperatures reduce reaction time but risk decomposition).
Post-reaction, the catalyst is filtered and reused for 5–10 cycles without significant activity loss. The crude product is purified via sequential water washing (to remove unreacted acid), sodium bicarbonate neutralization, and vacuum distillation.
Production of Ethenyl Acetate (Vinyl Acetate)
Acetylene-Acetic Acid Route
The predominant industrial method involves vapor-phase addition of acetylene to acetic acid over a zinc acetate/activated carbon catalyst at 170–230°C and 35–40 kPa. The reaction proceeds via:
Process Flow and By-Product Management
-
Feedstock preparation : Acetic acid is evaporated and mixed with acetylene (4:1 molar ratio) before preheating.
-
Reactor design : Fixed-bed tubular reactors with catalyst zones optimized for heat dissipation to prevent hot spots.
-
By-products : Acetaldehyde (b.p. 20.8°C) and crotonaldehyde (b.p. 104°C) are removed via fractional distillation.
Recent advancements include ZnO-CdO-ZrO₂ nano-catalysts prepared by sol-gel methods, which enhance surface area and acetylene conversion rates by 15–20% compared to traditional catalysts.
Oxidative Dehydrogenation of Ethanol
Alternative routes involve ethanol dehydrogenation to acetaldehyde, followed by Tischenko reaction or oxidation:
However, this method is less economically viable due to lower selectivity (70–85%) and higher energy inputs.
Synthesis of [(1S,2S,4S)-1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl] Prop-2-enoate
Bicyclo[2.2.1]heptane Skeleton Construction
The bicyclic alcohol precursor is synthesized via Diels-Alder cycloaddition of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes with dienophiles (e.g., maleic anhydride). The reaction’s stereoselectivity is controlled by silyloxy directing groups, yielding the (1S,2S,4S) configuration with >90% enantiomeric excess.
Esterification with Acryloyl Chloride
The bicyclic alcohol undergoes Steglich esterification with acryloyl chloride in tetrahydrofuran (THF) using triethylamine as a base:
Conditions :
-
Temperature: 0°C (initial), then room temperature.
-
Molar ratio: Alcohol:acryloyl chloride = 1:1.5.
-
Purification: Silica gel chromatography (petroleum ether:ethyl acetate = 4:1) yields >95% pure product.
Comparative Analysis of Methods
Catalytic Efficiency and Sustainability
| Compound | Catalyst | Yield (%) | Recyclability |
|---|---|---|---|
| Dibutyl (Z)-but-2-enedioate | Naphthalenesulfonic acid methylal | 95.5–99.6 | 5–10 cycles |
| Ethenyl acetate | ZnO-CdO-ZrO₂ | 92–95 | Limited |
| Bicyclic acrylate | Triethylamine | 85–90 | Not applicable |
Environmental Impact
-
Dibutyl (Z)-but-2-enedioate : The process generates minimal waste, with catalyst reuse and water-based purification.
-
Ethenyl acetate : Acetylene route produces volatile by-products requiring scrubbing; oxidative methods have higher CO₂ footprints.
-
Bicyclic acrylate : Solvent recovery (THF) and chromatographic waste necessitate advanced recycling systems .
Chemical Reactions Analysis
Types of Reactions
dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can be used to modify the copolymer’s structure and improve its performance in certain applications.
Substitution: The copolymer can undergo substitution reactions, where specific functional groups are replaced with others to tailor its properties[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired modifications[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of different functional groups, enhancing the copolymer’s properties[3][3].
Scientific Research Applications
dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a polymer matrix in various chemical reactions and processes.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Mechanism of Action
The mechanism by which poly(vinyl acetate-co-butyl maleate-co-isobornyl acrylate) exerts its effects is primarily related to its ability to form stable films and coatings. The copolymer interacts with various substrates through physical and chemical bonding, providing enhanced adhesion and durability. The molecular targets and pathways involved depend on the specific application and the functional groups present in the copolymer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural and Functional Group Analysis
| Compound | Core Structure | Functional Groups | Key Features |
|---|---|---|---|
| Dibutyl (Z)-but-2-enedioate | Linear diester | Two ester groups, (Z)-alkene | Potential for crosslinking or isomerization |
| Ethenyl acetate | Vinyl ester | Acetate, vinyl group | High reactivity in polymerization |
| Isobornyl acrylate | Bicyclic acrylate | Acrylate, bicyclic framework | Steric hindrance, high Tg, UV resistance |
2.2 Physical and Chemical Properties
2.4 Industrial and Functional Comparisons
- Polymer Chemistry :
- Stereochemical Impact :
- Thermal Stability :
- Isobornyl acrylate outperforms bornyl acetate in thermal resistance (decomposition >200°C vs. 227°C boiling point for bornyl acetate) .
Biological Activity
Dibutyl (Z)-but-2-enedioate; ethenyl acetate; [(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate is a complex copolymer that combines various chemical components including vinyl acetate and butyl maleate. This compound is notable for its diverse applications across chemistry, biology, and medicine.
- Molecular Formula : C₁₈H₃₀O₆
- Molecular Weight : 342.43 g/mol
- Boiling Point : 280°C at 760 mmHg
- Flash Point : 136.4°C
Structure
The compound features a unique structure that contributes to its biological activity, characterized by the bicyclic framework of the trimethylbicyclo[2.2.1]heptane moiety.
The biological activity of dibutyl (Z)-but-2-enedioate and its derivatives can be attributed to their ability to form stable films and coatings that interact with biological substrates. This interaction enhances adhesion and durability, which is critical in applications such as drug delivery systems and biomaterials.
Applications in Medicine
- Drug Delivery Systems : The copolymer's film-forming properties allow for controlled release of therapeutic agents.
- Medical Adhesives : It is utilized in formulating adhesives for medical devices due to its biocompatibility.
- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them suitable for coatings on medical instruments.
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of dibutyl (Z)-but-2-enedioate against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth when the compound was applied as a coating.
Study 2: Drug Release Kinetics
Research on drug delivery systems utilizing this copolymer showed that it could effectively control the release rate of encapsulated drugs, demonstrating potential for sustained therapeutic effects over time.
Comparative Biological Activity Table
Q & A
Q. Table 1: Key Synthetic Parameters
| Compound | Reaction Conditions | Yield (%) | Key Characterization Tools |
|---|---|---|---|
| Dibutyl (Z)-but-2-enedioate | Toluene, 80°C, p-TSA catalyst, 12 hrs | 78–85 | 1H NMR, FT-IR |
| Bornyl prop-2-enoate | Dichloromethane, 0°C, pyridine, 4 hrs | 65–70 | Chiral HPLC, Polarimetry |
Advanced: How can stereochemical purity be controlled during the synthesis of dibutyl (Z)-but-2-enedioate?
Answer:
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor the (Z)-isomer due to slower equilibration .
- Catalytic Asymmetric Methods : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to induce stereoselectivity during esterification .
- Post-Synthesis Analysis : Employ NOESY NMR to verify spatial proximity of protons in the (Z)-configuration .
Basic: What analytical techniques are most effective for assessing the purity of ethenyl acetate in polymer research?
Answer:
- Headspace GC-MS : Detect residual monomers in polymer matrices .
- FT-IR Spectroscopy : Monitor C=O (1740 cm⁻¹) and C-O (1240 cm⁻¹) stretches to confirm ester integrity .
- DSC/TGA : Evaluate thermal stability and decomposition profiles to identify impurities .
Advanced: How should researchers design experiments to evaluate the environmental fate of these compounds?
Answer:
-
Experimental Framework :
- Abiotic Studies : Measure hydrolysis rates (pH 4–9) and photodegradation under UV light .
- Biotic Studies : Use OECD 301D ready biodegradability tests with activated sludge .
- Partitioning Analysis : Determine log Kow (octanol-water) and soil adsorption coefficients (Kd) .
-
Case Study : For bornyl prop-2-enoate, evidence shows low water solubility (log Kow = 3.8), suggesting bioaccumulation potential .
Advanced: How can computational chemistry aid in predicting the reactivity of these esters in copolymer systems?
Answer:
- Molecular Dynamics (MD) Simulations : Model copolymerization kinetics of ethenyl acetate with acrylates using force fields (e.g., OPLS-AA) .
- DFT Calculations : Predict regioselectivity in radical polymerization of dibutyl (Z)-but-2-enedioate by analyzing frontier molecular orbitals .
- In Silico Toxicity : Use QSAR models to estimate ecotoxicological endpoints (e.g., LC50 for Daphnia magna) .
Basic: What safety protocols are critical when handling prop-2-enoate derivatives?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile esters (e.g., ethenyl acetate) .
- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure .
- Spill Management : Neutralize spills with sodium bicarbonate before disposal .
Advanced: How can researchers resolve contradictions in literature data on ester hydrolysis rates?
Answer:
- Meta-Analysis : Compare hydrolysis conditions (pH, temperature) across studies using Arrhenius plots .
- Standardized Protocols : Adopt OECD guidelines for reproducibility .
- Error Source Identification : Check for catalyst residues or solvent effects (e.g., acetone vs. acetonitrile) .
Advanced: What strategies optimize the integration of bornyl prop-2-enoate into biodegradable polymer matrices?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
